molecular formula C16H19N3OS B2555309 2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 522597-98-4

2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2555309
CAS No.: 522597-98-4
M. Wt: 301.41
InChI Key: FXIDHWUPXWXSQG-UHFFFAOYSA-N
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Description

2-Amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the pyridin-3-ylmethyl group and the carboxamide functionality. Common solvents used in these reactions include ethanol and methanol, while catalysts such as acetic acid may be employed to facilitate the reactions. The reaction conditions often require heating to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Scaling up the laboratory synthesis process for industrial production involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

  • Oxidation: N-oxides of the original compound.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

  • Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

  • Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, highlighting its uniqueness:

  • 2-Amino-N-(pyridin-2-ylmethyl)benzamide: Similar structure but different position of the pyridinyl group.

  • 3-Amino-N-(pyridin-3-ylmethyl)benzamide: Similar core structure but different amino group position.

These comparisons help in understanding the structural and functional differences that contribute to the unique properties and applications of each compound.

Properties

IUPAC Name

2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c17-15-14(12-6-2-1-3-7-13(12)21-15)16(20)19-10-11-5-4-8-18-9-11/h4-5,8-9H,1-3,6-7,10,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIDHWUPXWXSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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